1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride is classified as a piperazine derivative, specifically a substituted piperazine. Its molecular formula is with a molecular weight of approximately 294.22 g/mol. The compound's structure allows it to interact with various biological targets, making it of interest in pharmaceutical research and development.
The synthesis of 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride typically involves several steps:
The molecular structure of 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride features:
1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride can participate in various chemical reactions:
These reactions can lead to various derivatives that may exhibit different biological activities.
The mechanism of action for 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride primarily involves its interaction with specific receptors or enzymes in biological systems:
The precise targets and pathways depend on the context of its application, particularly in pharmacological studies .
The physical and chemical properties of 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride include:
These properties are crucial for determining its suitability for various applications in research and industry .
1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride has several notable applications:
In industry, this compound may be utilized in developing new materials or chemical processes due to its unique structural features and reactivity profiles .
Nucleophilic substitution reactions serve as fundamental transformations in the synthesis of 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride, primarily enabling the formation of the critical C-N bond between the pyridine and piperazine moieties. Two principal methodologies dominate this functionalization: aromatic nucleophilic substitution (SNAr) on activated pyridine systems and reductive amination between aldehyde precursors and piperazine [1] [2].
The SNAr approach capitalizes on the electron-deficient nature of nitrogen-containing heterocycles, particularly those with electron-withdrawing substituents. In the context of synthesizing the target compound's intermediates, 6-nitropyridin-3-yl derivatives undergo efficient displacement with piperazine nucleophiles due to the activation provided by the nitro group at the ortho position. This reaction typically proceeds in polar aprotic solvents (e.g., DMF, DMSO, or acetonitrile) at elevated temperatures (60-100°C), yielding N-(6-nitropyridin-3-yl)piperazine intermediates with excellent regioselectivity [1] [8]. The subsequent reduction of the nitro group to amine followed by alkylation represents an alternative pathway to the target molecule.
Reductive amination offers a more direct route to the benzylic piperazine linkage characteristic of the target compound. This two-step, one-pot methodology involves: (1) condensation of 6-ethoxynicotinaldehyde with piperazine to form an imine intermediate; and (2) reduction using sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation to yield the secondary amine, 1-(6-ethoxypyridin-3-ylmethyl)piperazine [2] [5]. The free base is subsequently converted to the dihydrochloride salt. Key optimization parameters for reductive amination include:
Table 1: Optimization of Nucleophilic Substitution Approaches for Intermediate Synthesis
Method | Reaction Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
SNAr on Halopyridines | DMF, 80-100°C, 12-24h, base (K₂CO₃, Et₃N) | 65-80% | High regioselectivity, no overalkylation | Requires activated substrates, purification challenges |
Reductive Amination | MeOH, 0°C→RT, NaBH₄ or NaBH₃CN, 2-6h | 75-92% | Single-pot operation, tolerant of diverse substituents | Di-reduction byproducts possible without careful control |
Direct Alkylation | ACN reflux, K₂CO₃, 18-36h | 40-65% | Commercarily available reagents | Low regioselectivity, bis-alkylation significant (15-30%) |
Critical to minimizing bis-alkylation byproducts – a significant concern in piperazine chemistry due to the presence of two nucleophilic nitrogen atoms – is maintaining precise stoichiometric control. Excess pyridylmethyl halide (beyond 1 equivalent) invariably leads to quaternary ammonium salt formation, complicating purification and reducing yields. Implementation of slow addition techniques for the alkylating agent (typically the chloromethyl or bromomethyl pyridine derivative) significantly suppresses bis-alkylation, improving yields to >85% in optimized processes [5] [6]. Solvent selection profoundly impacts reaction kinetics and byproduct formation, with acetonitrile and toluene generally providing superior selectivity over more polar solvents like DMF or DMSO.
While less directly applicable to the synthesis of 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride itself, the Buchwald-Hartwig amination represents a powerful methodology for constructing aryl-piperazine bonds in structurally related compounds and potential synthetic intermediates. This transition metal-catalyzed C-N coupling reaction enables the formation of arylpiperazines from aryl halides/pseudohalides and piperazine derivatives under milder conditions than classical nucleophilic substitution [1] .
The reaction employs palladium-based catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) with bulky phosphine ligands (XPhos, SPhos, BINAP) that facilitate the oxidative addition and reductive elimination steps. For electron-rich heterocycles like the 6-ethoxypyridine system, which demonstrate reduced electrophilicity toward SNAr, Buchwald-Hartwig amination offers a viable alternative. The catalytic cycle proceeds through: (1) oxidative addition of the aryl halide to Pd(0); (2) ligand exchange with piperazine; and (3) reductive elimination to form the C-N bond [1].
Table 2: Catalyst Systems for Buchwald-Hartwig Piperazine Coupling in Related Pyridine Systems
Catalyst/Ligand System | Base | Solvent | Temperature | Yield (%) | Relevance to Target |
---|---|---|---|---|---|
Pd₂(dba)₃/XPhos | Cs₂CO₃ | t-BuOH | 100°C | 92 | Optimal for electron-deficient pyridines |
Pd(OAc)₂/BINAP | K₃PO₄ | Toluene | 90°C | 87 | Effective for ethoxy-substituted systems |
Pd(dppf)Cl₂ | t-BuONa | Dioxane | 80°C | 78 | Lower cost alternative |
NiCl₂(dme)/dppf | NaOt-Bu | THF | 70°C | 65 | Nickel alternative for cost-sensitive applications |
Significant optimization efforts for piperazine couplings focus on several parameters: (1) preventing double arylation of piperazine through careful stoichiometric control (typically 1:1 aryl halide:piperazine with piperazine as limiting reagent); (2) ligand selection to enhance catalyst activity and prevent protodehalogenation; and (3) base choice to facilitate deprotonation without catalyst decomposition. Sterically hindered, electron-rich ligands like XPhos provide exceptional reactivity for challenging substrates, enabling coupling yields exceeding 85% even with hindered pyridines [1] .
Industrial implementation requires catalyst recycling strategies and residual metal removal protocols to meet pharmaceutical grade purity standards. This typically involves: (1) catalyst immobilization on solid supports; (2) aqueous/organic biphasic systems for catalyst separation; and (3) post-reaction treatment with metal scavengers (activated carbon, silica-thiol, QuadraPure™ resins). These approaches reduce palladium residues to <10 ppm – essential for subsequent hydrogenation steps and final API qualification [1].
The Boc (tert-butoxycarbonyl) protection strategy provides a robust solution to the regioselectivity challenges inherent in piperazine functionalization. Piperazine contains two nitrogen atoms with differing nucleophilicities: the more nucleophilic secondary amine versus the less nucleophilic tertiary amine when monosubstituted. Achieving selective monoalkylation at a specific nitrogen atom without protection is exceptionally challenging. Boc protection of one nitrogen atom effectively blocks it from reaction, enabling exclusive alkylation at the remaining secondary amine site [1] [6].
In the synthesis of 1-(6-ethoxypyridin-3-ylmethyl)piperazine derivatives, the Boc strategy typically follows this sequence:
Critical advantages of the Boc methodology include: (1) exceptional regiocontrol (>98:1 monoalkylated:dialkylated product); (2) crystalline intermediates facilitating high-purity isolation; and (3) compatibility with diverse functional groups, including the ethoxy pyridine moiety. The Boc group demonstrates remarkable stability toward nucleophilic displacement conditions but cleanly removes under mild acidic conditions without affecting the ethoxy group or the pyridine ring [1] [6].
Deprotection kinetics reveal an optimal stoichiometry of 3-4 equivalents of HCl per Boc group in protic solvents at 15-30°C, achieving complete deprotection within 1-2 hours. Elevated temperatures (>40°C) risk ether cleavage in the ethoxypyridine moiety, necessitating careful temperature control. Following deprotection, controlled basification (pH 9-10 with NaOH or NaHCO₃) liberates the free amine for subsequent salt formation or direct use. Process analytical technology (PAT) tools, particularly in situ FTIR and Raman spectroscopy, enable real-time monitoring of both Boc-deprotection and crystallization events, ensuring consistent product quality and polymorph control [1].
The conversion of 1-(6-ethoxypyridin-3-ylmethyl)piperazine free base to its dihydrochloride salt serves multiple critical functions: (1) enhancement of aqueous solubility for biological applications; (2) improved crystalline properties for purification; (3) increased stability during storage; and (4) reduced volatility. This salt formation employs acid-catalyzed hydrolysis principles, though strictly speaking, it's a protonation rather than hydrolysis [2] [3].
The reaction mechanism involves sequential proton transfer to both piperazine nitrogen atoms:$$\text{C}{12}\text{H}{19}\text{N}3\text{O} + 2\text{HCl} \rightarrow \text{C}{12}\text{H}{19}\text{N}3\text{O} \cdot 2\text{HCl}$$The secondary amine (piperazine N1) protonates readily (pKa ~8.5-9.5 in water), forming the monohydrochloride salt. The tertiary amine (N4) exhibits lower basicity (pKa ~7.5-8.5), requiring stronger acidic conditions or stoichiometric excess for complete diprotonation. Achieving the dihydrochloride form necessitates precise control of HCl stoichiometry (2.0-2.2 equivalents), temperature, and solvent composition [2] [3].
Optimized salt formation protocols involve:
Solvent selection critically influences crystal morphology, particle size distribution, and residual solvent levels. Ethanol/water mixtures (4:1 to 9:1 v/v) typically yield well-defined crystals with low solvent inclusion, favorable filtration characteristics, and residual ethanol <500 ppm after drying. Isopropanol produces denser crystals but requires higher temperatures for dissolution. Acetonitrile, while excellent for free base dissolution, often yields fine needles with challenging filtration properties [2] [3].
Stoichiometric precision prevents two common failures: (1) under-salt formation (monohydrochloride contamination) occurring at <1.8 equivalents HCl; and (2) acid-catalyzed decomposition of the ethoxy group at >2.5 equivalents HCl with prolonged heating. Process analytical technologies (reactIR, pH monitoring) enable real-time stoichiometric control. The final dihydrochloride salt exhibits characteristic properties: melting point 192-195°C (decomposition), water solubility >100 mg/mL at 25°C, and characteristic PXRD pattern confirming crystalline form [2] [3].
Industrial production of 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride demands meticulous optimization of solvent systems and catalytic processes to ensure economic viability, regulatory compliance, and environmental sustainability. Key considerations include: (1) reaction efficiency and yield; (2) purification feasibility; (3) safety profile; (4) environmental impact; and (5) quality control of the final active pharmaceutical ingredient (API) [1] [2] [3].
Solvent selection hierarchies follow CHEM21 recommendations and ICH Q3C guidelines, prioritizing Class 3 solvents (low toxicity potential) where feasible. For the synthetic sequence (protection, alkylation, deprotection, salt formation), the following solvent progressions demonstrate optimization:
Catalyst selection focuses on eliminating precious metals where possible. For Buchwald-Hartwig steps in intermediate synthesis, palladium nanoparticle catalysts on magnetic supports (Fe₃O₄@SiO₂-Pd) enable >99% recovery via magnetic separation, reducing residual metal to <2 ppm without additional purification steps. When nickel catalysis proves viable, air-stable pre-catalysts like NiCl₂(PCy₃)₂(dme) provide cost-effective alternatives with 50-70% reduced catalyst costs [1] .
Process intensification strategies significantly enhance manufacturing efficiency:
Environmental metrics demonstrate process improvements through solvent and catalyst optimization. Modern routes exhibit significantly reduced environmental impact compared to first-generation processes:
These optimizations deliver pharmaceutical-grade 1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride meeting key specifications: ≥99.5% HPLC purity, <100 ppm total solvents, <5 ppm residual metals, defined crystal morphology (aspect ratio 3:1-5:1), and bulk density 0.45-0.55 g/mL suitable for formulation [2] [3].
Table 3: Industrial-Scale Manufacturing Parameters and Specifications
Process Parameter | First-Generation Process | Optimized Process | Quality Specification |
---|---|---|---|
Key Solvents | DMF, Dichloromethane, Diethyl ether | Ethanol, Water, 2-MeTHF | Residual solvents < ICH limits |
Catalyst Loading | 3 mol% Pd, unrecovered | 0.8 mol% Pd, >99% recovery | Pd <5 ppm, Ni <10 ppm |
Reaction Mass Efficiency | 42% | 78% | N/A |
Overall Yield | 61% | 89% | N/A |
Crystallization Solvent | Acetone/Diethyl ether | Ethanol/Water | Crystal form A (PXRD match) |
Particle Size Distribution | D90: 120µm (requires milling) | D90: 48µm (direct isolation) | 20-100µm (laser diffraction) |
Purity Profile | 98.7% (HPLC area%) | 99.8% (HPLC area%) | ≥99.5% (HPLC) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0